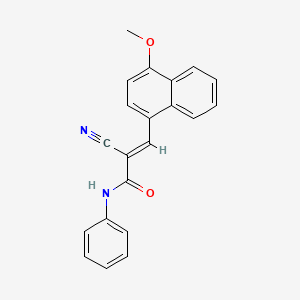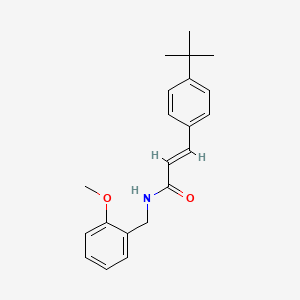
2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide, also known as CMNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has a molecular weight of 343.4 g/mol. CMNPA has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用机制
The mechanism of action of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target protein. This covalent bond results in a conformational change in the protein, which can be detected by the fluorescent properties of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide.
Biochemical and Physiological Effects:
In addition to its potential as a fluorescent probe, 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide has been shown to exhibit a variety of biochemical and physiological effects. These effects include the inhibition of tubulin polymerization, the modulation of calcium signaling, and the induction of apoptosis in cancer cells. These effects make 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide a promising candidate for use in a range of research applications.
实验室实验的优点和局限性
One of the primary advantages of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide is its ability to selectively bind to proteins and undergo a fluorescent shift upon binding. This makes it a useful tool for studying protein structure and function. However, one limitation of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide is its potential cytotoxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide. One area of interest is the development of new derivatives of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide that exhibit improved properties, such as decreased cytotoxicity or increased selectivity for specific proteins. Another area of interest is the further characterization of the mechanism of action of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide, which could lead to a better understanding of its potential applications in scientific research. Finally, the development of new methods for the synthesis of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide could make this compound more readily available for use in research.
合成方法
The synthesis of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide involves several steps, including the reaction of 4-methoxy-1-naphthylamine with acryloyl chloride to form 4-methoxy-1-naphthylacryloyl chloride. This intermediate product is then reacted with phenylhydrazine to produce the final compound, 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide. The synthesis of 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide has been optimized to produce high yields of pure compound, making it readily available for use in scientific research.
科学研究应用
2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is the compound's potential as a fluorescent probe for the detection of protein conformational changes. 2-cyano-3-(4-methoxy-1-naphthyl)-N-phenylacrylamide has been shown to selectively bind to proteins and undergo a fluorescent shift upon binding, making it a useful tool for studying protein structure and function.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxynaphthalen-1-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-20-12-11-15(18-9-5-6-10-19(18)20)13-16(14-22)21(24)23-17-7-3-2-4-8-17/h2-13H,1H3,(H,23,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVROMIZAVEFT-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxynaphthalen-1-yl)-N-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)

![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)


![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)